11-Oxoundec-9-enoic acid
Description
Contextualization within the Landscape of Oxidized Fatty Acids and Lipid Peroxidation Products
11-Oxoundec-9-enoic acid is recognized as a significant molecule within the field of lipidomics, particularly as a product of lipid peroxidation. Lipid peroxidation is a process involving the oxidative degradation of lipids, especially polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process leads to the formation of a diverse array of reactive electrophiles, including aldehydes, ketones, and other oxygenated fatty acids. nih.govresearchgate.net These products can subsequently modify proteins and other cellular components, implicating them in various physiological and pathological states associated with oxidative stress. nih.govfrontiersin.org
Specifically, this compound has been identified as an oxidative cleavage product resulting from the nonenzymatic autoxidation of linoleic acid, a common omega-6 fatty acid. nih.govresearchgate.net Studies involving the iron(II)/ascorbate-enhanced autoxidation of linoleic acid have shown the generation of a complex mixture of electrophiles, which includes 11-oxoundec-9(E)-enoic acid among other oxidative cleavage products like 4-hydroxy-2(E)-nonenal (HNE) and 9-hydroxy-12-oxo-10(E)-dodecenoic acid. nih.gov This positions this compound as a biomarker and a reactive intermediate in the complex cascade of lipid peroxidation, making it a subject of interest in research aimed at understanding the chemical biology of oxidative stress. nih.gov
The formation of such oxidized fatty acids is not limited to nonenzymatic pathways. Enzymatic processes can also yield similar products. For instance, biotransformation using engineered microbial systems, such as Pseudomonas putida, can produce this compound from fatty acid precursors like ricinoleic acid. vulcanchem.com
Academic Nomenclature and Isomeric Considerations for Undecenoic Acid Derivatives
The undecenoic acid family of molecules is characterized by an 11-carbon chain, a carboxylic acid, and at least one double bond. The specific placement of the double bond and other functional groups gives rise to various positional and stereoisomers, each with distinct chemical properties and reactivity.
The systematic IUPAC name for this compound specifies the location of the functional groups and the stereochemistry of the double bond. aocs.org The compound features an 11-carbon chain with a carboxylic acid at one end (C1), an oxo (aldehyde) group at the other end (C11), and a double bond starting at C9.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | vulcanchem.com |
| Molecular Weight | 198.26 g/mol | vulcanchem.com |
| IUPAC Name | (9Z)-11-oxoundec-9-enoic acid or (9E)-11-oxoundec-9-enoic acid | nih.govvulcanchem.com |
| CAS Number | 79868-91-0; 73548-18-2 | vulcanchem.comepa.govepa.gov |
Note: Discrepancies in CAS registry numbers may reflect different isomers or database variations. vulcanchem.com
Other undecenoic acid isomers are distinguished by the position of their double bond. For example, 10-undecenoic acid (also known as undecylenic acid) has a terminal double bond (C10-C11) and is a well-known precursor in the production of Nylon-11. wikipedia.org Another positional isomer, 2-undecenoic acid, is an α,β-unsaturated carboxylic acid. medchemexpress.com
The structure of this compound contains two key functional groups with important stereochemical considerations: the alkene (double bond) and the carbonyl (oxo group).
The double bond between carbons 9 and 10 can exist in two geometric configurations:
cis or (Z): The higher-priority substituents are on the same side of the double bond. The IUPAC name (9Z)-11-oxoundec-9-enoic acid specifies this configuration. vulcanchem.comepa.gov
trans or (E): The higher-priority substituents are on opposite sides of the double bond. The (E)-isomer, 11-oxoundec-9(E)-enoic acid, is specifically mentioned as a product of linoleic acid autoxidation. nih.govresearchgate.net
The "oxo" group is located at the C11 position. Given that this is the terminal carbon of the undecane (B72203) chain (with the carboxylic acid defining C1), this oxo group is an aldehyde. The presence of the aldehyde, carboxylic acid, and the α,β-unsaturated system relative to the aldehyde makes the molecule chemically reactive.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-oxoundec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,10H,1-5,7,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCLXGNHJRLWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706975 | |
| Record name | 11-Oxoundec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79868-91-0 | |
| Record name | 11-Oxoundec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Biological Derivation Pathways of 11 Oxoundec 9 Enoic Acid
Endogenous Formation as a Product of Lipid Oxidation
11-Oxoundec-9-enoic acid is not synthesized through dedicated enzymatic pathways but rather emerges as a product of lipid peroxidation, a process of oxidative damage.
Scientific literature identifies this compound, also referred to as OUEA, as a carboxy oxidative cleavage product (cOCP) derived from the non-enzymatic oxidation of linoleic acid. Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a common component of cellular membranes and lipoproteins, making it susceptible to oxidative attack. The formation of this compound occurs through the fragmentation of the linoleic acid carbon chain at the site of a double bond, yielding a shorter-chain carboxylic acid.
The generation of this compound is a result of non-enzymatic autoxidation, a free-radical chain reaction. This process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group in the linoleic acid backbone, often facilitated by reactive oxygen species (ROS). This initial event forms a lipid radical, which then reacts with molecular oxygen to produce a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. The decomposition of these unstable lipid hydroperoxides is the critical step that leads to the cleavage of the carbon chain and the formation of various products, including this compound. The specific fragmentation pathway is influenced by the location of the initial hydroperoxide group on the linoleic acid molecule.
The process of lipid peroxidation and the subsequent formation of cleavage products like this compound can be significantly accelerated by the presence of transition metal ions, particularly iron, and reducing agents such as ascorbate (B8700270) (Vitamin C). The combination of ferrous iron (Fe(II)) and ascorbate is a potent pro-oxidant system. Ascorbate can reduce ferric iron (Fe(III)) back to the more reactive ferrous state (Fe(II)). Fe(II) can then react with lipid hydroperoxides to generate highly reactive alkoxyl radicals, which readily undergo carbon-carbon bond cleavage, leading to the formation of truncated aldehydes and carboxy-containing fragments like this compound. This catalytic cycle, often referred to as the Fenton reaction, dramatically increases the rate of lipid degradation and the production of cOCPs.
| Factor | Role in the Formation of this compound |
| Linoleic Acid | Precursor molecule that undergoes oxidative cleavage. |
| Reactive Oxygen Species (ROS) | Initiators of the lipid peroxidation chain reaction. |
| Ferrous Iron (Fe(II)) | Catalyzes the decomposition of lipid hydroperoxides into reactive radicals. |
| Ascorbate (Vitamin C) | Reduces Fe(III) to Fe(II), promoting the catalytic cycle of iron. |
Presence and Identification in Diverse Biological Matrices
The detection and characterization of this compound in biological samples present analytical challenges due to its relatively low concentration and the complexity of the surrounding lipid matrix.
Identifying this compound within the myriad of molecules present in biological extracts requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose. Prior to analysis, the fatty acids in the sample are typically extracted and then derivatized to form more volatile esters, such as methyl esters. This derivatization step is crucial for enabling the compounds to be analyzed by gas chromatography. The sample is then introduced into the GC-MS system, where the different components are separated based on their boiling points and then ionized. The mass spectrometer then detects the characteristic mass-to-charge ratio of the derivatized this compound, allowing for its identification and quantification.
| Analytical Technique | Principle of Detection for this compound |
| Gas Chromatography (GC) | Separates the derivatized compound from other components in the mixture based on its volatility and interaction with the chromatographic column. |
| Mass Spectrometry (MS) | Identifies the compound based on its unique mass fragmentation pattern after ionization. |
The isolation of this compound from biological materials, such as tissues or fluids, involves a multi-step process. The initial step is typically a lipid extraction, using organic solvents to separate the lipids from other cellular components. This is followed by fractionation techniques, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to separate the oxidized fatty acids from the non-oxidized ones. Further purification may be necessary to isolate this compound from other oxidative cleavage products. Once isolated, its structure can be confirmed using a combination of analytical methods, including GC-MS and nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the arrangement of atoms within the molecule.
Chemical Synthesis and Strategic Derivatization of 11 Oxoundec 9 Enoic Acid
Organic Synthesis Methodologies for 11-Oxoundec-9-enoic Acid
The synthesis of this compound can be approached through various organic chemistry strategies. These methods range from biocatalytic routes using specific enzymes to classic carbon-carbon bond-forming reactions that allow for the construction of the molecule's backbone.
Targeted Synthesis from Precursors
A primary route for synthesizing oxo-fatty acids like this compound involves the enzymatic cleavage of larger, polyunsaturated fatty acid hydroperoxides. A well-documented analogous transformation is the synthesis of 12-oxo-9(Z)-dodecenoic acid from linoleic acid. caymanchem.com This process utilizes a multi-enzyme cascade.
First, a lipase hydrolyzes triglycerides from plant oils, such as safflower oil, to release free fatty acids like linoleic acid. researchgate.net Next, a lipoxygenase (LOX) enzyme catalyzes the specific oxidation of the fatty acid to form a hydroperoxide intermediate, for instance, 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). nih.gov The crucial step is the cleavage of this hydroperoxide by a hydroperoxide lyase (HPL), an enzyme belonging to the cytochrome P450 family (CYP74). wikipedia.orgnih.gov This enzyme-catalyzed reaction breaks a carbon-carbon bond, yielding two smaller molecules. nih.gov In the case of 13S-HPODE cleavage, the products are hexanal and 12-oxo-9(Z)-dodecenoic acid. researchgate.netnih.gov This enzymatic pathway represents a targeted and efficient method for producing specific oxo-fatty acids from renewable precursors. nih.gov
Enzymatic Cascade for Oxo-Fatty Acid Synthesis
| Step | Reactant | Enzyme | Product(s) |
| 1 | Triglyceride (e.g., from Safflower Oil) | Lipase | Linoleic Acid + Glycerol |
| 2 | Linoleic Acid | Lipoxygenase (LOX) | 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) |
| 3 | 13S-HPODE | Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid + Hexanal |
This table outlines the enzymatic cascade analogous to the synthesis of this compound, demonstrating a precursor-based approach.
Exploitation of Olefin Metathesis or Wittig Chemistry in Related Systems
Modern organic synthesis provides powerful tools for constructing specific carbon-carbon double bonds, which are central to the structure of this compound.
Wittig Reaction: The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium ylide (the Wittig reagent) reacting with a carbonyl compound. For a molecule like this compound, a plausible synthetic strategy would involve the reaction between an aldehyde and a stabilized ylide containing an ester group. beilstein-journals.orgacs.orgresearchgate.net For instance, a 6-oxoheptanal precursor could react with a triphenylphosphorane ylide derived from a 4-halobutanoate ester. The use of stabilized ylides, such as those containing an adjacent ester group, typically favors the formation of the (E)-alkene isomer. wikipedia.org
Olefin Metathesis: This catalytic reaction redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by ruthenium-based complexes like the Grubbs catalyst. ias.ac.in Cross-metathesis, a variant of this reaction, can be used to join two different olefin fragments. rsc.org A potential synthesis of an this compound derivative could involve the cross-metathesis of a shorter chain α,β-unsaturated keto-compound with a long-chain terminal alkene bearing an ester group, such as methyl 9-decenoate. google.commdpi.com This method is valued for its functional group tolerance and its ability to form specific double bonds under relatively mild conditions. ias.ac.in
Synthetic Approaches for Deuterium-Labeled Analogues
The synthesis of deuterium-labeled analogues of this compound is crucial for its use as an internal standard in quantitative mass spectrometry and for metabolic tracer studies.
Several strategies can be employed for deuterium incorporation:
Metabolic Labeling: One approach involves administering deuterium oxide (D₂O), or "heavy water," to a biological system (e.g., plant tissue) that naturally produces the target molecule. gist.ac.kr The deuterium from D₂O is incorporated into fatty acids during their biosynthesis. nih.govresearchgate.netnih.gov This method allows for uniform labeling across all newly synthesized lipids. gist.ac.kr
Catalytic Hydrogen-Deuterium Exchange (HDX): This method involves treating the final compound or a late-stage synthetic intermediate with a deuterium source in the presence of a catalyst. nih.gov For carbonyl compounds, base-catalyzed HDX can be used to exchange the acidic α-protons adjacent to the ketone for deuterium via keto-enol tautomerism. nih.gov Due to conjugation, protons at the γ-position of an α,β-unsaturated ketone can also undergo exchange. nih.gov
Synthesis from Deuterated Precursors: A highly specific method involves using deuterated starting materials in the chemical synthesis. For example, in a potential Wittig synthesis, a deuterated aldehyde could be used to introduce deuterium atoms at a specific position in the final molecule. This provides precise control over the location and number of incorporated deuterium atoms.
Chemical Derivatization for Functional Group Manipulation and Analytical Enhancement
Chemical derivatization is a key strategy to improve the detection and quantification of molecules like this compound, particularly in complex biological matrices. The primary targets for derivatization on this molecule are the carbonyl (keto) group and the carboxylic acid group.
Derivatization of Carbonyl Moieties (e.g., for Mass Spectrometry)
The neutral carbonyl group often exhibits poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). Derivatization aims to introduce a chemical tag that enhances ionization, improves chromatographic separation, or provides a characteristic fragmentation pattern for sensitive detection. nih.gov
Common derivatization strategies for carbonyl groups include reactions with reagents containing hydrazide or hydroxylamine moieties. chromatographyonline.com
Girard's Reagents (T and P): These reagents react with ketones to form hydrazones that contain a pre-charged quaternary ammonium (Girard T) or pyridinium (Girard P) group. nih.govnih.govmdpi.com This "charge-tagging" dramatically increases the signal intensity in positive-ion ESI-MS, enabling highly sensitive detection. researchgate.netthermofisher.com
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with carbonyls to form oxime derivatives. researchgate.net The pentafluorobenzyl group makes the derivative highly electronegative and thus suitable for sensitive detection by gas chromatography (GC) with electron capture detection (ECD) or negative-ion chemical ionization mass spectrometry (NICI-MS). coresta.orgcoresta.orgdtic.milnih.gov
Dansylhydrazine (Dns-Hz): This reagent forms a fluorescent hydrazone and contains a dimethylamino group that is easily protonated, enhancing ionization in positive-ion ESI-MS. nih.gov
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that forms colored dinitrophenylhydrazone derivatives, which can be readily analyzed by high-performance liquid chromatography (HPLC) with UV detection. nih.govresearchgate.net
Comparison of Carbonyl Derivatization Reagents
| Reagent | Reactive Group | Derivative Formed | Key Advantage for Analysis | Typical Analytical Platform |
| Girard's Reagent T | Hydrazide | Hydrazone | Adds a permanent positive charge | LC-MS/MS (Positive ESI) |
| PFBHA | Hydroxylamine | Oxime | Increases volatility and electron-capturing ability | GC-MS (ECNI or EI) |
| Dansylhydrazine | Hydrazide | Hydrazone | Adds a fluorescent tag and an easily ionizable group | HPLC-Fluorescence, LC-MS/MS (Positive ESI) |
| DNPH | Hydrazide | Hydrazone | Forms a colored derivative | HPLC-UV |
This table summarizes common reagents used to derivatize the carbonyl moiety for enhanced analytical detection.
Trapping and Quantification of Reactive Species (e.g., Reducible Adducts with NaBH₄)
The α,β-unsaturated ketone moiety in this compound is an electrophilic center that can be targeted for quantification through chemical trapping. Sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce the carbonyl group. masterorganicchemistry.com
The reaction of NaBH₄ with an α,β-unsaturated ketone can lead to two main products:
1,2-Reduction: The direct addition of a hydride to the carbonyl carbon, which reduces the ketone to a secondary alcohol (an allylic alcohol), leaving the double bond intact. acs.org
1,4-Reduction (Conjugate Addition): The addition of a hydride to the β-carbon of the double bond, followed by tautomerization and subsequent reduction of the resulting saturated ketone. This process reduces both the double bond and the carbonyl group, yielding a saturated alcohol. wikipedia.org
While mixtures can form, conditions can often be optimized to favor one product. researchgate.netacs.org This reduction converts the reactive and potentially unstable oxo-acid into a more stable hydroxy-acid derivative. This "trapped" adduct can then be more reliably extracted and quantified using methods like LC-MS/MS without the risk of the original compound degrading or forming adducts with matrix components.
Advanced Analytical Methodologies for Characterization and Quantification
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for the analysis of oxo-fatty acids like 11-oxoundec-9-enoic acid, providing critical information on molecular weight, elemental composition, and structural features.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound. For this compound (C₁₁H₁₈O₃), the theoretical monoisotopic mass is 198.1256 Da. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with high accuracy, typically within a few parts per million (ppm). This precision allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, a precursor ion, such as the deprotonated molecule [M-H]⁻ at m/z 197.1183 in negative ion mode, would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation pattern provides a structural fingerprint of the molecule. Key predicted fragmentation pathways for this compound include:
Loss of water (H₂O): A neutral loss of 18 Da.
Loss of carbon dioxide (CO₂): Decarboxylation of the carboxylic acid group, resulting in a loss of 44 Da.
Cleavage at the α,β-unsaturated ketone system: Characteristic cleavages adjacent to the carbonyl group and the double bond, which help to pinpoint the location of these functional groups within the carbon chain.
By comparing the observed fragment ions with theoretical fragmentation patterns of known structures, the identity of the compound can be confirmed.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of a wide range of molecules, including lipids, with minimal fragmentation. mdpi.com The analysis of free fatty acids by MALDI-MS can be challenging, but the careful selection of an appropriate matrix is crucial for optimal results. mdpi.comnih.gov For fatty acids, common matrices include derivatives of benzoic acid or cinnamic acid. nih.gov In a typical MALDI-TOF-MS experiment, the sample is co-crystallized with a matrix on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, primarily as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. aocs.org The time it takes for these ions to travel through the flight tube to the detector is used to determine their mass-to-charge ratio, making it suitable for determining the molecular weight of this compound.
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for the quantification of oxidized fatty acids in complex biological matrices. lipidmaps.orgnih.gov The methodology typically involves:
Chromatographic Separation: A reverse-phase liquid chromatography (LC) system, often using a C18 column, separates this compound from other lipids based on its polarity. nih.gov
Ionization: The separated analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates deprotonated molecules [M-H]⁻ in negative ion mode for acidic compounds. lipidmaps.org
Quantification: Multiple Reaction Monitoring (MRM) is used for quantification. nih.gov This involves selecting the precursor ion of this compound and monitoring a specific, characteristic product ion. This highly specific detection method provides excellent sensitivity and minimizes interferences from the sample matrix. nih.gov
| Technique | Parameter | Expected Value / Observation |
|---|---|---|
| HRMS | Molecular Formula | C₁₁H₁₈O₃ |
| Theoretical Monoisotopic Mass | 198.1256 Da | |
| MS/MS (Negative Ion Mode) | Precursor Ion [M-H]⁻ | m/z 197.1183 |
| Predicted Neutral Loss | H₂O (18 Da), CO₂ (44 Da) | |
| Key Fragmentations | Cleavage around the α,β-unsaturated ketone | |
| LC-ESI-MS/MS | Ionization Mode | Negative (ESI⁻) |
| MALDI-TOF-MS | Observed Ions | [M+H]⁺, [M+Na]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-Dimensional (1D) and Two-Dimensional (2D) NMR for Proton and Carbon Assignments
For this compound, 1D (¹H and ¹³C) and 2D (such as COSY and HSQC) NMR experiments are used to assign every proton and carbon signal.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key expected signals for this compound include:
A signal for the carboxylic acid proton (-COOH), typically found far downfield.
Signals for the olefinic protons (-CH=CH-) in the α,β-unsaturated system, with characteristic chemical shifts and coupling constants that can determine the stereochemistry (E/Z) of the double bond.
A singlet for the methyl protons (-CH₃) at the C11 position.
Multiplets for the methylene (B1212753) protons (-CH₂-) in the aliphatic chain, with protons adjacent to the carbonyl group or double bond appearing at lower field. libretexts.org
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their functional groups. Expected signals include:
A signal for the carboxylic acid carbon (-COOH) around 170-180 ppm.
A signal for the ketone carbonyl carbon (C=O) at a highly deshielded position, typically >190 ppm. researchgate.net
Signals for the sp² hybridized carbons of the double bond.
Signals for the sp³ hybridized carbons of the aliphatic chain and the terminal methyl group.
2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling relationships through the carbon chain, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the entire molecular structure.
| Functional Group | Atom | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| Carboxylic Acid | ¹H (-COOH) | 10.0 - 12.0 |
| Carboxylic Acid | ¹³C (-COOH) | 170 - 180 |
| α,β-Unsaturated System | ¹H (-CH=CH-) | 5.5 - 7.5 |
| ¹³C (-CH=CH-) | 120 - 150 | |
| Ketone | ¹³C (C=O) | > 190 |
| Alkyl Chain | ¹H (-CH₂-) | 1.2 - 2.5 |
| Alkyl Chain | ¹³C (-CH₂-) | 20 - 40 |
| Methyl Ketone | ¹H (-COCH₃) | 2.0 - 2.4 |
| Methyl Ketone | ¹³C (-COCH₃) | 25 - 35 |
Stereochemical Analysis using NMR and Derivatization (e.g., MTPA)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules like this compound. Since enantiomers have identical NMR spectra under achiral conditions, the analysis requires the use of chiral auxiliary agents, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
The derivatization approach involves reacting the carboxylic acid with an enantiomerically pure CDA to form two diastereomers, which, unlike enantiomers, have distinct NMR spectra. A commonly used CDA for carboxylic acids is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The reaction of (R)-MTPA with a racemic mixture of a chiral acid would produce (R,R) and (R,S) diastereomeric esters. The differing spatial arrangement of the phenyl and trifluoromethyl groups of the MTPA moiety relative to the stereocenter of the acid leads to noticeable differences in the chemical shifts (Δδ) of nearby protons in the ¹H NMR spectrum. By analyzing these differing chemical shifts, the enantiomeric excess (ee) and absolute configuration can be determined. researchgate.net Newer CDAs, such as chiral aryl methoxyacetic acids, have been developed that can produce even greater separation of NMR signals, sometimes two to three times greater than that achieved with MTPA. researchgate.net
Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient diastereomeric complexes with the enantiomers of the analyte. This interaction is strong enough to induce separate signals in the NMR spectrum without forming a covalent bond. For instance, a BINOL-based amino alcohol has been shown to be an effective CSA for the enantiodifferentiation of carboxylic acids. nih.gov The determination is achieved by observing the separation of key signals, such as the α-proton to the carboxyl group, in the ¹H NMR spectrum upon addition of the CSA. nih.gov The optimal molar ratio of the CSA to the analyte is crucial for achieving maximum resolution. nih.gov
Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for a Racemic Carboxylic Acid after Derivatization
| Proton near Stereocenter | Chemical Shift (δ) for Diastereomer 1 (ppm) | Chemical Shift (δ) for Diastereomer 2 (ppm) | Chemical Shift Difference (Δδ = |δ₁ - δ₂|) (ppm) | Reference Method |
|---|---|---|---|---|
| α-H | 4.15 | 4.25 | 0.10 | MTPA Derivatization researchgate.net |
| β-H | 2.30 | 2.34 | 0.04 | MTPA Derivatization researchgate.net |
| α-H | 5.10 | 5.29 | 0.19 | BINOL-Amino Alcohol CSA nih.gov |
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices. The choice of method depends on the volatility of the compound and the required sensitivity and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net Since this compound is a relatively non-volatile fatty acid, a derivatization step is necessary to increase its volatility for GC-MS analysis. Common derivatization procedures include esterification to form methyl esters or silylation to form trimethylsilyl (TMS) derivatives. researchgate.net
The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a fused-silica column). researchgate.net The separated components then enter the mass spectrometer, which provides structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. researchgate.net This combination allows for both high-precision separation and structural elucidation. researchgate.net Headspace solid-phase microextraction (HS-SPME) can also be employed as a solvent-free sample preparation method for extracting volatile derivatives prior to GC-MS analysis. nih.govmdpi.comnih.gov
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Fatty Acids
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | BSTFA (for TMS derivatives) or Methanolic HCl (for methyl esters) | researchgate.net |
| GC Column | DB-5MS or Supelco SPB-1 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film) | researchgate.netmdpi.com |
| Carrier Gas | Helium at a flow rate of ~1 mL/min | researchgate.netmdpi.com |
| Oven Temperature Program | Initial temp 40-100°C, ramped to 280-300°C | mdpi.com |
| Ionization Mode (MS) | Electron Impact (EI) at 70 eV | mdpi.com |
| Mass Analyzer | Quadrupole | mdpi.com |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. For a molecule like this compound, which contains chromophores (a carbon-carbon double bond and a carbonyl group), a Diode Array Detector (DAD), which measures UV-Vis absorbance, can be used.
However, for universal detection that is not dependent on the presence of a chromophore, an Evaporative Light Scattering Detector (ELSD) is highly effective. nih.gov ELSD works by nebulizing the column effluent, evaporating the mobile phase to leave fine particles of the analyte, and then measuring the light scattered by these particles. nih.gov A key advantage of ELSD is its compatibility with gradient elution, which is often necessary for separating complex mixtures, and its ability to provide a stable baseline. nih.govjascoinc.com The combination of DAD and ELSD in series can provide both specific (UV-Vis) and universal (light scattering) detection information in a single run. nih.gov
Table 3: Typical HPLC-DAD/ELSD Method Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic or acetic acid) | nih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | nih.govnih.gov |
| Column Temperature | 30 - 50 °C | nih.govnih.gov |
| DAD Wavelength | Scanned from 200-400 nm; specific wavelength monitored based on analyte's λmax | nih.gov |
| ELSD Nebulizer Temperature | 40 °C | nih.gov |
| ELSD Gas Flow (Nitrogen) | 1.6 L/min | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. nih.gov This results in a lower consumption of solvents, making it a more environmentally friendly and cost-effective technique. nih.gov
For a compound like this compound, a UHPLC method coupled with a PDA (DAD) or mass spectrometer (MS) detector would offer superior separation from closely related impurities or isomers compared to standard HPLC. nih.govresearchgate.net The increased peak capacity and efficiency of UHPLC are particularly beneficial for complex sample matrices. The development of a UHPLC method often involves optimizing parameters such as column temperature, flow rate, and the gradient of the mobile phase to achieve the best possible separation in the shortest time. nih.gov
Table 4: Comparison of Typical HPLC and UHPLC Performance Characteristics
| Parameter | Conventional HPLC | UHPLC | Reference |
|---|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm | nih.gov |
| Typical Analysis Time | 15 - 30 min | 1 - 10 min | nih.gov |
| Peak Resolution | Good | Excellent | nih.gov |
| System Pressure | ~2000-4000 psi | ~6000-15000 psi | nih.gov |
| Solvent Consumption | Higher | Lower | nih.gov |
Biochemical Reactivity and Molecular Mechanisms of Action
Role as an Electrophilic Species in Cellular Systems
11-Oxoundec-9-enoic acid, as an α,β-unsaturated ketone, possesses significant electrophilic properties. This reactivity is central to its interactions within cellular systems, where it can covalently modify macromolecules, particularly proteins. The electrophilicity arises from the electron-withdrawing nature of the carbonyl group conjugated with the carbon-carbon double bond, which renders the β-carbon susceptible to nucleophilic attack. This process, known as Michael addition, is a key mechanism through which this compound and other reactive lipid species exert their biological effects. nih.govlibretexts.orglibretexts.orgopenstax.org
The electrophilic nature of this compound facilitates its reaction with nucleophilic side chains of amino acids within proteins, leading to the formation of stable covalent adducts known as Advanced Lipoxidation End-products (ALEs). mdpi.comportlandpress.com The primary targets for this modification are the thiol group of cysteine, the imidazole group of histidine, and the ε-amino group of lysine. nih.govnih.gov
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and readily undergoes Michael addition with α,β-unsaturated ketones. This reaction can lead to the irreversible modification of cysteine residues, which are often located in the active sites of enzymes or are critical for protein structure and function. nih.govportlandpress.com
Histidine: The imidazole ring of histidine can also act as a nucleophile, attacking the electrophilic β-carbon of this compound.
Lysine: The primary amine of lysine can react with the carbonyl group to form a Schiff base, or it can undergo Michael addition.
The formation of these adducts can alter the structure and function of the modified proteins, impacting cellular signaling pathways and enzymatic activities. mdpi.com
| Nucleophilic Amino Acid | Reactive Group | Type of Reaction with α,β-Unsaturated Ketone |
| Cysteine | Sulfhydryl (-SH) | Michael Addition |
| Histidine | Imidazole Ring | Michael Addition |
| Lysine | ε-Amino (-NH2) | Michael Addition, Schiff Base Formation |
The covalent adducts formed between electrophilic lipids and proteins generally exhibit high stability. portlandpress.com Adducts formed through Michael addition to cysteine and histidine are typically considered irreversible under physiological conditions. This irreversibility means that the modification can lead to a permanent alteration of protein function. In contrast, Schiff base formation with lysine is a reversible reaction. However, subsequent reactions can lead to the formation of more stable, irreversible adducts. The stability of these adducts has significant implications for their biological consequences, as persistent protein modification can lead to cumulative cellular damage.
Compounds like this compound are products of lipid peroxidation, a process that is heightened during conditions of oxidative stress. mdpi.com In experimental settings, these reactive lipids are utilized to mimic the effects of oxidative stress on cellular systems. By introducing this compound to cells or isolated proteins, researchers can study the specific patterns of protein modification that occur during oxidative stress. This approach allows for the identification of protein targets of lipoxidation and the elucidation of the downstream functional consequences of these modifications, providing insights into the molecular mechanisms of oxidative damage. nih.gov
Interactions with Other Biomolecules and Signaling Pathways
The biochemical reactivity of this compound extends beyond direct protein modification, influencing broader signaling pathways and interactions with other biomolecules.
This compound is a component of the complex mixture of oxidized phospholipids (OxPLs) that are generated during oxidative stress. nih.govembopress.orgaston.ac.uknih.gov These OxPLs can act as signaling molecules, being recognized by various cellular receptors. One such key receptor is CD36, a scavenger receptor expressed on the surface of various cell types, including macrophages and platelets. nih.govnih.gov CD36 recognizes specific structural motifs present in oxidized phospholipids, and this interaction can trigger a range of cellular responses, from the uptake of oxidized lipoproteins to the initiation of inflammatory signaling cascades. nih.govnih.govresearchgate.net The presence of the reactive carbonyl group in molecules like this compound within a phospholipid structure is a critical determinant for its recognition by CD36. nih.gov
| Biomolecule/Pathway | Interaction with this compound (as part of OxPLs) |
| Oxidized Phospholipids (OxPLs) | Acts as a structural component and contributes to their biological activity. |
| CD36 Receptor | The oxidized fatty acid moiety is recognized by the receptor, mediating cellular uptake and signaling. nih.govnih.gov |
By analogy to other well-studied oxidized lipids, this compound is expected to modulate various aspects of cellular metabolism and enzyme activity. The covalent modification of key metabolic enzymes can lead to their inhibition or activation, thereby altering metabolic fluxes. For instance, electrophilic lipids have been shown to impact glucose and lipid metabolism. nih.gov Furthermore, the activation of transcription factors involved in antioxidant responses, such as Nrf2, by electrophilic lipids can lead to broad changes in gene expression, affecting cellular metabolism and cytoprotective pathways. nih.govembopress.orgmdpi.com The interaction of oxidized lipids with signaling pathways can also indirectly influence metabolism by altering the levels of signaling molecules and the activity of protein kinases. nih.gov
Interplay with Lipid Metabolism and Homeostasis
Integration into Fatty Acid Oxidation and Degradation Pathways
The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. The presence of a double bond and a ketone group in this compound necessitates modifications to this standard pathway.
The beta-oxidation of this compound would commence from the carboxyl end, proceeding through several cycles unimpeded. However, as the degradation approaches the C-9 double bond, additional enzymes, such as an isomerase, are required to reconfigure the bond to a form that can be processed by the hydratase enzyme of the beta-oxidation spiral.
The ultimate fate of the 11-oxo group is a critical point of its degradation. One potential pathway is that the beta-oxidation continues until the final few carbons, at which point the molecule may enter alternative oxidative pathways. Another possibility is the involvement of omega-oxidation, a process that oxidizes the carbon atom furthest from the carboxyl group. This pathway can become more prominent when beta-oxidation is impaired. In this scenario, the terminal methyl group would be hydroxylated by enzymes, such as those from the cytochrome P450 family, and subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid could then undergo beta-oxidation from both ends.
It is also conceivable that a reductase enzyme could act on the 11-keto group, converting it to a hydroxyl group, which could then be further metabolized. The specific enzymes and the preferred metabolic route in various tissues remain an area for further investigation.
Table 1: Potential Enzymatic Steps in the Degradation of this compound
| Metabolic Process | Enzyme Class | Potential Role in this compound Metabolism |
| Beta-Oxidation | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Thiolase | Standard degradation of the fatty acid chain. |
| Isomerization | Enoyl-CoA Isomerase | Repositions the double bond for processing by beta-oxidation enzymes. |
| Omega-Oxidation | Cytochrome P450 Monooxygenases, Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Oxidation of the terminal methyl group to a carboxylic acid. |
| Reduction | Carbonyl Reductase | Conversion of the 11-oxo group to a hydroxyl group. |
Influence on Lipid Signaling Cascades
Oxidized fatty acids, a class to which this compound belongs, are increasingly recognized as important signaling molecules. These molecules can modulate various cellular processes, including inflammation and gene expression. The electrophilic nature of the α,β-unsaturated ketone moiety in this compound suggests it could interact with cellular nucleophiles, such as cysteine residues in proteins, thereby altering their function.
One of the key signaling pathways potentially influenced by oxo-fatty acids is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a central regulator of the inflammatory response. Some oxidized fatty acids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects. The mechanism often involves the modification of key proteins in the NF-κB signaling cascade.
Furthermore, fatty acids and their derivatives can act as ligands for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Activation of PPARs by fatty acid ligands leads to the transcription of genes involved in fatty acid uptake, oxidation, and storage. It is plausible that this compound or its metabolites could interact with PPARs, thereby influencing systemic lipid homeostasis. For instance, some oxidized omega-3 fatty acids have been shown to inhibit NF-κB activation through a PPARα-dependent pathway nih.gov.
The signaling roles of medium-chain fatty acids are also gaining attention. For example, decanoic acid, a 10-carbon saturated fatty acid, has been shown to modulate mitochondrial function and inhibit the mTORC1 signaling pathway, which is involved in cell growth and proliferation pnas.org. While direct evidence for this compound is lacking, these findings with structurally related molecules suggest potential avenues for its signaling activities.
Table 2: Potential Signaling Interactions of this compound
| Signaling Pathway/Target | Potential Effect of this compound | Potential Mechanism |
| NF-κB Pathway | Inhibition of pro-inflammatory signaling | Covalent modification of key signaling proteins. |
| PPAR Signaling | Activation or modulation of receptor activity | Acting as a ligand for PPAR isoforms. |
| mTORC1 Pathway | Modulation of cell growth and proliferation signaling | Indirect effects through metabolic changes or direct interaction with pathway components. |
Advanced Research Perspectives and Emerging Methodologies
Development of Targeted Probes for Detecting Oxidative Adducts
The detection of specific lipid peroxidation products in complex biological systems remains a significant analytical challenge. 11-Oxoundec-9-enoic acid is known to be one of several electrophilic species generated during the autoxidation of linoleic acid, which can subsequently form covalent adducts with nucleophilic residues on proteins. researchgate.netnih.govnih.gov The development of targeted probes is crucial for identifying these specific molecular modifications in situ and understanding their pathological consequences.
Current strategies often rely on probes that detect general lipid peroxidation rather than specific products. chemrxiv.org For instance, fluorescent probes like BODIPY-C11 are widely used to quantify lipid oxidation and the efficacy of antioxidants. nih.govdojindo.comdojindo.com This probe reacts with lipid radicals generated during peroxidation, leading to a detectable shift in its fluorescence from red to green. dojindo.comdojindo.com Other probes, such as NBD-Pen, have been developed to specifically detect initiating lipid radicals in living cells. nih.gov
A more targeted approach, termed OxiLox, utilizes fluorescent hydroxylamine-based probes for the direct and chemoselective tagging of aldehyde-containing lipids within living cells via oxime ligation. chemrxiv.org This method allows for the mapping of subcellular localization and mass spectrometry-based identification of specific oxidized lipid species. chemrxiv.org
While these tools are powerful for studying the broader process of lipid oxidation, the creation of probes that specifically recognize the adducts formed by this compound is a key future direction. Such probes would need to be designed to recognize the unique structural features of the this compound moiety once it has bound to a protein. This would enable researchers to pinpoint which proteins are targeted by this specific electrophile, providing direct evidence of its role in cellular dysfunction under oxidative stress.
Table 1: Examples of Fluorescent Probes for Lipid Peroxidation This table is interactive. Users can sort columns by clicking on the headers.
| Probe Name | Target | Detection Principle | Application |
|---|---|---|---|
| BODIPY 581/591 C11 | Lipid Radicals | Ratiometric fluorescence shift (Red to Green) | Microscopy, Flow Cytometry, Plate Reader |
| NBD-Pen | Lipid Radicals | "Turn-on" fluorescence | Live-cell imaging, in vivo models |
Integration of Omics Technologies (Metabolomics, Proteomics) for Holistic Analysis
To fully comprehend the biological significance of this compound, it is essential to analyze its role within the broader context of cellular metabolism and protein networks. The integration of "omics" technologies, particularly metabolomics and proteomics, offers a powerful systems-biology approach to achieve this holistic view. frontiersin.orgnih.govnih.gov
Lipidomics, a sub-discipline of metabolomics, employs advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the comprehensive analysis of lipids. jst.go.jpmdpi.com These methods can simultaneously detect and quantify hundreds of lipid species, including a wide range of oxo fatty acids, in biological samples like plasma and tissues. jst.go.jpmdpi.com Such targeted and untargeted analyses can reveal alterations in the levels of this compound and related metabolites in response to physiological or pathological stimuli, such as metabolic disorders or oxidative stress. nih.govmdpi.com
Proteomics, on the other hand, allows for the large-scale identification and quantification of proteins. Techniques like isobaric tags for relative and absolute quantitation (iTRAQ) can identify proteins that are differentially expressed in response to conditions associated with lipid peroxidation. frontiersin.org More importantly, proteomic methods can identify the direct protein targets of reactive lipids like this compound. Mass spectrometry can characterize the adducted proteins and pinpoint the exact amino acid residues that have been modified. nih.govnih.gov
By integrating metabolomic and proteomic datasets, researchers can construct detailed molecular interaction networks. frontiersin.org This approach can link the presence of this compound to specific dysregulated metabolic and signaling pathways, providing a deeper understanding of the mechanisms underlying its biological effects. frontiersin.orgnih.gov
Bioengineering of Microbial Systems for Controlled Production or Biotransformation
The limited commercial availability and high cost of pure this compound can hinder research into its biological functions. Bioengineering of microbial systems presents a promising avenue for its sustainable and controlled production. Oleaginous microorganisms, such as the yeast Yarrowia lipolytica and the bacterium Escherichia coli, have been successfully engineered to produce high levels of fatty acids and their derivatives. mdpi.com
These microbial "cell factories" can be metabolically engineered to enhance the production of specific fatty acid precursors. mdpi.com Key strategies include:
Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of acetyl-CoA, the primary building block for fatty acids.
Driving Fatty Acid Synthesis: Upregulating the fatty acid synthase (FAS) complex.
Blocking Competing Pathways: Deleting genes responsible for fatty acid degradation (β-oxidation) or their incorporation into complex lipids. mdpi.com
Furthermore, microbes possess a vast arsenal (B13267) of enzymes capable of fatty acid biotransformation. researchgate.nettandfonline.commedcraveonline.com Bacteria, in particular, are known to catalyze hydration, oxidation, and isomerization of unsaturated fatty acids. tandfonline.commdpi.com For example, various bacterial strains can convert oleic acid into 10-hydroxystearic acid and subsequently to 10-ketostearic acid. mdpi.com It is conceivable that by identifying or engineering appropriate enzymes (e.g., hydratases, dehydrogenases, and enzymes for controlled chain cleavage) and introducing them into a high-lipid-producing microbial host, a synthetic pathway for the de novo production of this compound could be constructed. This would provide a reliable source of the compound for detailed mechanistic and preclinical studies.
Table 2: Microbial Systems for Fatty Acid Production This table is interactive. Users can sort columns by clicking on the headers.
| Microorganism | Type | Key Advantages | Relevant Products |
|---|---|---|---|
| Escherichia coli | Bacterium | Well-characterized genetics, rapid growth | Fatty Acid Ethyl Esters (FAEEs), various fatty acids |
| Yarrowia lipolytica | Yeast | Oleaginous (high lipid accumulation), tolerates diverse feedstocks | High levels of lipids (70-90% of biomass), fatty acids |
| Micrococcus luteus | Bacterium | Biotransformation capability | 10-Ketostearic acid, γ-dodecalactone from oleic acid |
Computational Chemistry and Molecular Dynamics Simulations for Interaction Prediction
Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools for predicting and analyzing the interactions of lipid molecules like this compound at an atomic level. uantwerpen.beacs.orgresearchgate.netnih.gov These methods are particularly valuable for understanding how the introduction of an oxidized, polar functional group into a lipid chain affects its behavior within a biological membrane.
MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the structural and dynamic properties of lipid bilayers. uantwerpen.beacs.org Studies have shown that the presence of oxidized lipids can significantly perturb membrane structure. researchgate.netfrontiersin.org For example:
The polar oxidized groups (like the oxo group of this compound) tend to "bend" or "snorkel" towards the water-membrane interface. acs.orgresearchgate.net
This reorientation can lead to an increase in the area per lipid and a decrease in membrane thickness. researchgate.netfrontiersin.org
These structural changes can alter membrane fluidity, permeability, and lateral diffusion of membrane components. uantwerpen.benih.govfrontiersin.org
By simulating membranes containing this compound, researchers can predict its impact on membrane integrity and its potential to form pores or facilitate the passage of ions and other molecules. uantwerpen.benih.gov Furthermore, computational docking and simulation can be used to predict how this compound might bind to the active or allosteric sites of specific proteins. This can help to identify potential protein targets and guide experimental studies to validate these interactions, providing a molecular basis for its observed biological effects.
Design of Stable Analogues for Mechanistic Studies
Investigating the precise biological mechanisms of reactive molecules like this compound can be complicated by their inherent reactivity and potential for off-target effects. The design and synthesis of stable analogues is a classic medicinal chemistry strategy to overcome these challenges and dissect specific molecular interactions.
The goal is to create molecules that retain the key structural features necessary for a specific biological activity but are less chemically reactive or have improved metabolic stability. For example, research on a structurally related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, involved the synthesis of various amide analogues to probe its activity in promoting glucose uptake. nih.gov
For this compound, this could involve several modifications:
Modifying the Aldehyde: The aldehyde group (in the open-chain form of the oxo group) is highly reactive. It could be replaced with a less reactive functional group that mimics its size and polarity.
Altering the Double Bond: The α,β-unsaturated system is susceptible to Michael addition by cellular nucleophiles. The double bond could be reduced or replaced with a more stable isostere to prevent covalent adduction while potentially preserving binding to a target receptor.
Modifying the Carboxylic Acid: The carboxyl group can be esterified or converted to an amide to alter the molecule's polarity, cell permeability, and interaction with targets. nih.gov
By comparing the biological activity of this compound with that of a library of its stable analogues, researchers can perform structure-activity relationship (SAR) studies. This approach helps to identify the specific chemical features (the "pharmacophore") responsible for its effects, distinguishing between effects caused by covalent modification and those resulting from non-covalent receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
